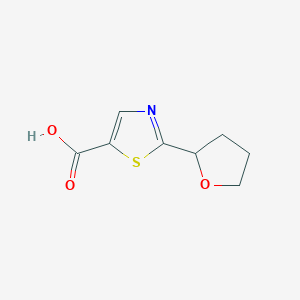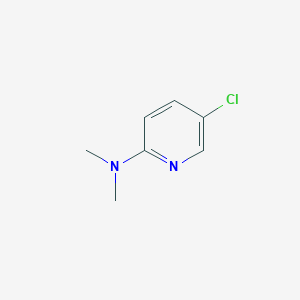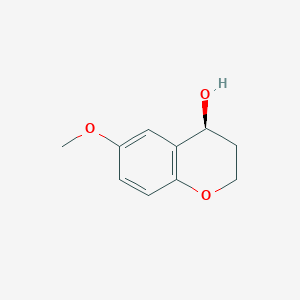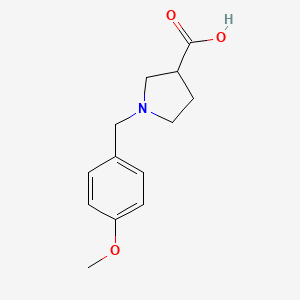
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid
説明
“1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO3 . It falls under the category of carboxylic acids . The molecular weight of this compound is 235.283 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” and its derivatives is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
Applications in Synthesis and Molecular Structure
Synthesis of Analgesic and Antiinflammatory Agents : 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid and its derivatives have been synthesized and evaluated for their potential as antiinflammatory and analgesic agents. The analgesic potency and minimal gastrointestinal side effects make these compounds promising candidates for further pharmacological evaluation (Muchowski et al., 1985).
Formation of PMB Esters : The compound is utilized in the formation of 4-methoxybenzyl (PMB) esters from carboxylic acids using 4-methoxybenzyl-2,2,2-trichloroacetimidate. This method is particularly effective for the esterification of sterically hindered carboxylic acids and is useful in the esterification of complex or sensitive substrates where other techniques may lead to decomposition (Shah et al., 2014).
Synthesis of Ellipticine : The compound has been used in the synthesis of ellipticine, an anticancer agent, by reaction with (3-bromo-4-pyridyl)triisopropoxytitanium. This process involves the deprotection of the 1-(4-methoxybenzyl) group and conversion of the resulting compound to ellipticine (Miki, Hachiken, & Yanase, 2001).
Formation of Complex Molecular Structures : The compound has been used in the synthesis of complex molecular structures such as beta-foldamers containing pyrrolidin-2-one rings. These structures have potential applications in the field of biomolecular engineering and drug design (Menegazzo et al., 2006).
将来の方向性
The future directions for “1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid” and similar compounds involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles is an ongoing area of research .
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)8-14-7-6-11(9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCPBQWRCQFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199012 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1086375-34-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





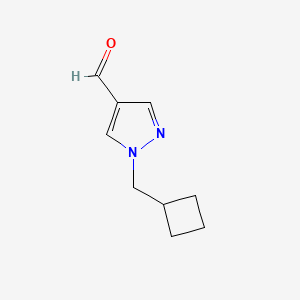
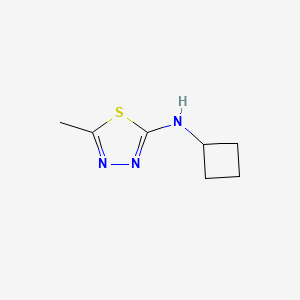
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)

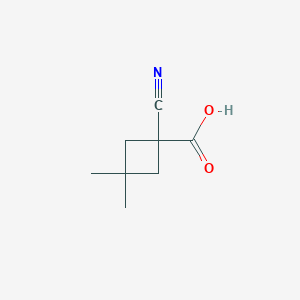
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
![[1-Cyclopropyl-2-(propylthio)ethyl]methylamine](/img/structure/B1425385.png)
![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)
